molecular formula C9H4F3N3 B11891583 5-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile

5-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile

Cat. No.: B11891583
M. Wt: 211.14 g/mol
InChI Key: DCCWKQUMZMBIOP-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile is a heterocyclic compound that features a trifluoromethyl group attached to an imidazo[1,2-a]pyridine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with a trifluoromethylating agent in the presence of a base. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as iodine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include electrophilic trifluoromethylating agents, radical initiators, and bases. Conditions often involve the use of solvents like acetonitrile and catalysts such as copper salts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, trifluoromethylation reactions can yield trifluoromethylated derivatives, while substitution reactions can produce a variety of substituted imidazo[1,2-a]pyridine derivatives .

Scientific Research Applications

5-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes and pathways involved in bacterial and cancer cell proliferation. The compound’s trifluoromethyl group enhances its binding affinity and stability, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile is unique due to its specific trifluoromethyl group and carbonitrile functionality, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable scaffold in drug discovery and development .

Properties

Molecular Formula

C9H4F3N3

Molecular Weight

211.14 g/mol

IUPAC Name

5-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile

InChI

InChI=1S/C9H4F3N3/c10-9(11,12)7-2-1-3-8-14-5-6(4-13)15(7)8/h1-3,5H

InChI Key

DCCWKQUMZMBIOP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=C(N2C(=C1)C(F)(F)F)C#N

Origin of Product

United States

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